

Physicochemical Properties of 2-Hexadecanone: A Technical Guide

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Compound of Interest

Compound Name: 2-HEXADECANONE

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Hexadecanone** (CAS No. 18787-63-8), a long-chain aliphatic ketone. Also known as methyl tetradecyl ketone, this compound is of interest in various research and development fields, including its potential as an anticholesteremic agent and its presence as a volatile constituent in natural products.^[1] This document compiles essential quantitative data, details standardized experimental protocols for property determination, and presents a logical workflow for chemical characterization, intended for use in research, drug development, and quality control settings.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **2-Hexadecanone**, compiled from various reputable chemical databases and literature sources.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₃₂ O	[1][2]
Molecular Weight	240.42 g/mol	[1][2]
CAS Number	18787-63-8	[1][2]
Physical State	Solid at 25°C	[2]
Appearance	White to off-white solid	[1]
Odor	Fruity	[1][3]
Melting Point	43 - 45 °C	[1][4][5]
Boiling Point	317 - 318 °C (at 760 mm Hg) 138 - 140 °C (at 2 mm Hg)	[1][2][3][4][6]
Density (estimate)	0.8292 g/cm ³	[1]
Water Solubility	0.1497 mg/L at 25°C (estimated)	[3][6]
Solubility in Organics	Soluble in alcohol; Slightly soluble in chloroform and methanol.	[1][3]
Vapor Pressure (estimate)	0.000362 mmHg at 25°C	[3]
Flash Point	> 112.78 °C (> 230 °F)	[1][3]
Log P (octanol/water)	6.582 (estimated)	[1][3][6]
Refractive Index (estimate)	1.4448	[1]
Kovats Retention Index	Standard non-polar: 1770 - 1805	[2]

Experimental Protocols

The determination of the physicochemical properties listed above is guided by internationally recognized and standardized methods, such as those published by the Organisation for Economic Co-operation and Development (OECD) and ASTM International. Adherence to

these guidelines ensures data quality, reproducibility, and comparability across different laboratories.

Melting Point/Melting Range (OECD 102 / ASTM E324)

The melting point is a fundamental property for the characterization and purity assessment of a crystalline solid like **2-hexadecanone**.

- Principle: This test determines the temperature range over which a substance transitions from a solid to a liquid state at atmospheric pressure.^{[6][7]} For pure substances, this transition occurs over a very narrow range.
- Apparatus: Common methods include the capillary tube method (in a liquid bath or metal block) and thermal analysis techniques like Differential Scanning Calorimetry (DSC).^{[2][5]}
- Methodology (Capillary Method):
 - A small, finely powdered sample of **2-hexadecanone** is packed into a capillary tube sealed at one end.^[8]
 - The tube is placed in a heating apparatus alongside a calibrated thermometer.
 - The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The "initial melting point" is recorded as the temperature at which the first drop of liquid appears.
 - The "final melting point" is the temperature at which the last solid particle disappears. The range between these two points is the melting range.^[8]
- Methodology (DSC as per ASTM E794):
 - A small, weighed sample (1-15 mg) is placed in a hermetically sealed pan.^{[9][10]}
 - The sample and a reference pan are subjected to a controlled temperature program (heating at a constant rate).

- The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- The melting point is determined from the resulting endothermic peak in the heat flow curve.[9]

Boiling Point (OECD 103)

Due to its high boiling point at atmospheric pressure, the boiling point of **2-hexadecanone** is often determined under reduced pressure to prevent decomposition.

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][11][12]
- Apparatus: Methods include ebulliometers, dynamic methods (measuring vapor pressure as a function of temperature), and the Siwoloboff method for small quantities.[11]
- Methodology (Siwoloboff Method - Micro-Boiling Point):
 - A small amount of the sample is placed in a test tube.
 - A capillary tube, sealed at the top end, is inverted and placed into the liquid.
 - The assembly is attached to a thermometer and heated in a liquid bath (e.g., a Thiele tube).[13]
 - As the temperature rises, air trapped in the capillary tube escapes. When the boiling point is reached, a rapid and continuous stream of bubbles emerges from the capillary.[14]
 - The heat source is removed, and the bath is allowed to cool.
 - The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube.[13][14]

Water Solubility (OECD 105)

Given its long alkyl chain, **2-hexadecanone** has very low water solubility. The Flask Method is appropriate for substances with solubility above 10^{-2} g/L, while the Column Elution method is

used for lower solubilities.^[15]

- Principle: This method determines the saturation mass concentration of a substance in water at a given temperature.^{[15][16]}
- Apparatus: A temperature-controlled shaker or stirrer, centrifuge, and an appropriate analytical instrument (e.g., Gas Chromatography with Mass Spectrometry, GC-MS) for concentration measurement.
- Methodology (Flask Method):
 - An excess amount of **2-hexadecanone** is added to a flask containing purified water.
 - The mixture is agitated at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the required time.^[15]
 - The solution is then allowed to stand, and the undissolved solid is separated from the aqueous phase, typically by centrifugation.
 - The concentration of **2-hexadecanone** in the clear aqueous phase is determined using a validated analytical method.
 - The process is repeated until at least three consecutive measurements show concentrations with no significant trend.

Flash Point (ASTM D93)

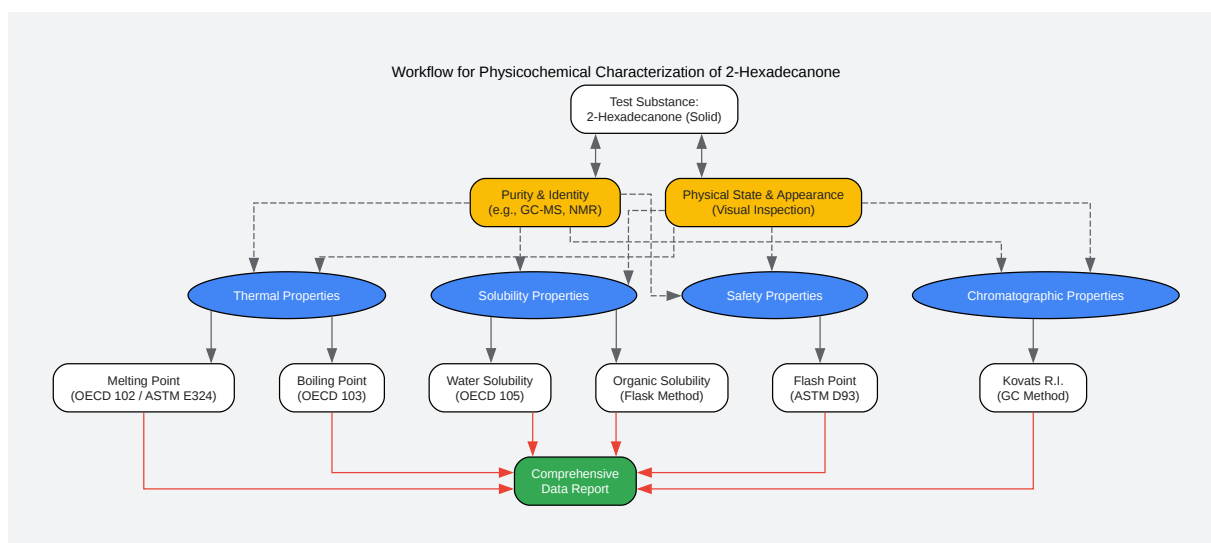
The flash point is a critical safety parameter, indicating the lowest temperature at which a substance's vapors can ignite.

- Principle: A test specimen is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space until a flash is observed.^[17]
- Apparatus: A Pensky-Martens closed-cup tester is suitable for materials like **2-hexadecanone** with flash points above 40 °C.^[17]
- Methodology (Pensky-Martens Closed-Cup):

- The sample is placed into the test cup of the apparatus.
- The lid is secured, and the sample is heated and stirred at a specified rate.
- At regular temperature intervals, the ignition source (a small flame) is dipped into the cup.
- The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors of the sample to ignite.

Physicochemical Characterization Workflow

The following diagram illustrates a standardized workflow for the physicochemical characterization of a solid chemical substance such as **2-Hexadecanone**, referencing the key OECD and ASTM guidelines.



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Physicochemical characterization workflow.

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- To cite this document: BenchChem. [Physicochemical Properties of 2-Hexadecanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131148#what-are-the-physicochemical-properties-of-2-hexadecanone]

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